Superior Photochemical C-Cl Bond Cleavage Efficiency Relative to α-Bromoacetophenone
Under identical photolysis conditions in benzene solution, 2-chloroacetophenone exhibits more than double the quantum yield for carbon-halogen bond homolysis compared to its brominated analog. Laser flash photolysis studies quantified radical generation efficiency, establishing α-chloroacetophenone as the kinetically preferred haloketone for photoinitiator applications where rapid α-cleavage is required [1].
| Evidence Dimension | Photochemical carbon-halogen bond cleavage quantum yield |
|---|---|
| Target Compound Data | 0.88 |
| Comparator Or Baseline | α-Bromoacetophenone: 0.41 |
| Quantified Difference | 2.15-fold higher quantum yield (absolute difference: 0.47) |
| Conditions | Benzene solution; continuous and pulsed laser irradiation; radical trapping with benzenethiol |
Why This Matters
Procurement decisions involving photochemical applications (photoinitiator systems, photoredox catalysis) should prioritize 2-chloroacetophenone over α-bromoacetophenone based on the >2× higher radical generation efficiency, directly impacting polymerization rate and curing speed.
- [1] McGimpsey, W. G., & Scaiano, J. C. (1988). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen-benzene complexes. Canadian Journal of Chemistry, 66(6), 1474-1478. View Source
